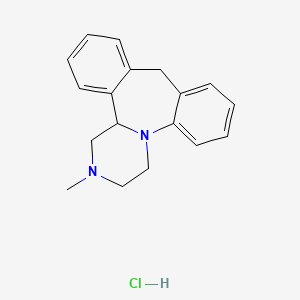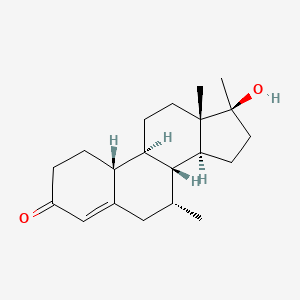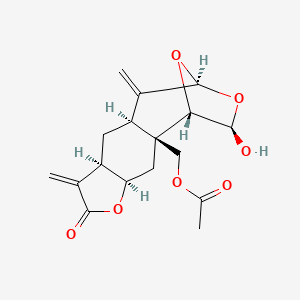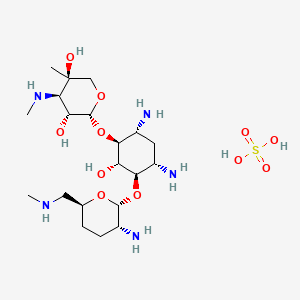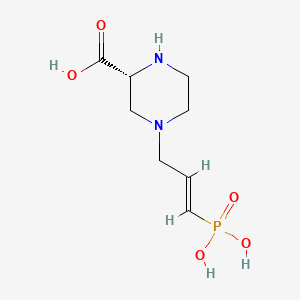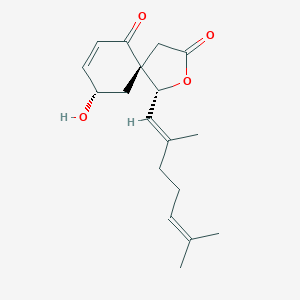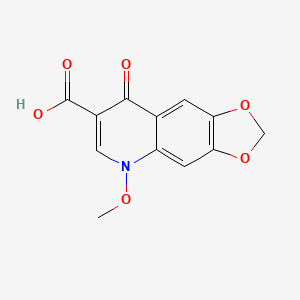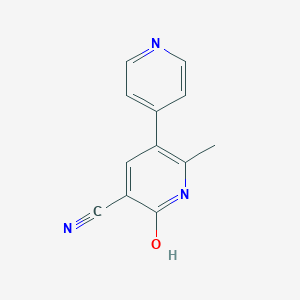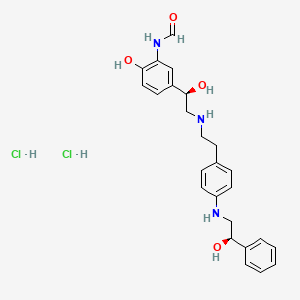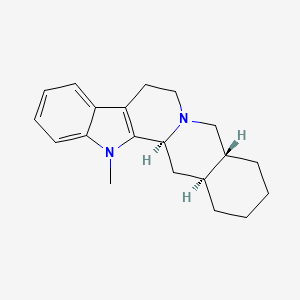
Olcegepant
Overview
Description
Olcegepant is a selective antagonist of the calcitonin gene-related peptide receptor. It is primarily studied for its potential in treating acute migraine attacks. This compound is notable for its ability to inhibit the effects of calcitonin gene-related peptide, a neuropeptide involved in the pathophysiology of migraines .
Mechanism of Action
Target of Action
Olcegepant is a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor . CGRP is a neuropeptide that plays a significant role in the pathogenesis of migraine and other primary headaches .
Mode of Action
This compound interacts with its target, the CGRP receptor, by binding to it and blocking the effect of CGRP . This interaction results in the reduction of inflammation within the meninges, which contributes to the generation of severe cerebral pain experienced during a migraine attack .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the CGRP and its receptors . The release of CGRP and other neuropeptides from trigeminal nerves mediates neurogenic inflammation within the meninges . By blocking the CGRP receptors, this compound reduces this inflammation .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. It was initially developed as an intravenously formulated treatment for acute attacks of migraine .
Result of Action
In preclinical studies, this compound attenuated arterial dilation induced by CGRP or electrical stimulation . In a phase II clinical trial, this compound reduced the severity of headache in 60% of migraine sufferers and met secondary endpoints including headache-free rate and rate of sustained response .
Action Environment
The action of this compound is likely to occur in the central nervous system rather than in the periphery, including the trigeminal ganglion . This central site of action may be important for future therapeutic interventions with CGRP receptor antagonists in migraine .
Biochemical Analysis
Biochemical Properties
Olcegepant interacts with the CGRP receptor, a key modulator in neurogenic inflammatory pain . It has shown to be a potent and selective antagonist of the CGRP-1 receptor . In preclinical studies, this compound has demonstrated the capacity to block the release of CGRP .
Cellular Effects
This compound has been observed to reduce the severity of headaches in 60% of migraine sufferers in a phase II clinical trial . It attenuates arterial dilation induced by CGRP or electrical stimulation . It also reduces gene expression and protein levels of CGRP, pro-inflammatory cytokines, inflammatory-associated miRNAs, and transient receptor potential ankyrin channels in the medulla–pons area, cervical spinal cord, and trigeminal ganglia .
Molecular Mechanism
The mechanism of action of this compound involves the dysfunction of brainstem pathways that normally modulate sensory input . The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogenic inflammation within the meninges, which contributes to the generation of severe cerebral pain experienced during a migraine attack . This compound binds at CGRP receptors, blocking the effect of CGRP and thus reducing inflammation .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 2 mg/kg to counteract nitroglycerin-induced trigeminal hyperalgesia . The dosage and its effects can vary depending on the specific conditions of the study.
Transport and Distribution
Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various tissues throughout the body .
Subcellular Localization
Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olcegepant involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Olcegepant undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered pharmacological properties .
Scientific Research Applications
Olcegepant has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcitonin gene-related peptide receptor antagonists.
Biology: Investigated for its role in modulating neuropeptide activity and its effects on neuronal signaling pathways.
Medicine: Explored as a potential treatment for acute migraine attacks, with studies showing its efficacy in reducing migraine symptoms.
Industry: Potential applications in the development of new therapeutic agents targeting neuropeptide receptors
Comparison with Similar Compounds
Similar Compounds
Telcagepant: Another calcitonin gene-related peptide receptor antagonist with similar therapeutic potential for migraines.
Rimegepant: A newer calcitonin gene-related peptide receptor antagonist with improved oral bioavailability.
Atogepant: Used for the preventive treatment of migraines.
Uniqueness
Olcegepant is unique in its high selectivity and potency as a calcitonin gene-related peptide receptor antagonist. Unlike some other compounds, it does not exhibit vasoconstrictive effects, making it a safer option for patients with cardiovascular risk factors .
Properties
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXDWVDFFXNEG-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47Br2N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174443 | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation. | |
| Record name | Olcegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
204697-65-4 | |
| Record name | Olcegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olcegepant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olcegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLCEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


